ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Description
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a structurally complex heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- A 2,4-dimethoxybenzamido group at position 2, contributing steric bulk and influencing solubility via methoxy groups.
- An ethyl carboxylate moiety at position 6, enhancing hydrophilicity and serving as a handle for further derivatization.
This compound’s synthesis likely involves multi-step strategies, including cyclization to form the thienopyridine core, followed by sequential functionalization (e.g., amidation, esterification) .
Properties
IUPAC Name |
ethyl 3-(1,3-benzothiazol-2-yl)-2-[(2,4-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O5S2/c1-4-34-26(31)29-12-11-17-21(14-29)36-25(22(17)24-27-18-7-5-6-8-20(18)35-24)28-23(30)16-10-9-15(32-2)13-19(16)33-3/h5-10,13H,4,11-12,14H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSAUPZWUUCMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=C(C=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzo[d]thiazole and dimethoxybenzamido groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, amines, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Research has indicated that compounds featuring thieno[2,3-c]pyridine structures exhibit potent anticancer activities. Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.
-
Antimicrobial Activity :
- The compound has demonstrated significant antimicrobial activity against a range of pathogens. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. This antimicrobial property is particularly relevant in the development of new antibiotics amidst rising drug resistance.
-
Anti-inflammatory Effects :
- This compound has also been investigated for its anti-inflammatory properties. It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.
Case Studies
Potential Applications
- Pharmaceutical Development : Given its diverse biological activities, this compound holds promise for further development as a therapeutic agent in oncology and infectious diseases.
- Drug Formulation : Its ability to modulate biological pathways makes it suitable for formulation into drugs targeting specific diseases.
- Research Tool : It can serve as a lead compound for synthesizing derivatives with enhanced potency or selectivity against particular targets.
Mechanism of Action
The mechanism by which ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:
Core Structure Variations
- Thieno[2,3-c]pyridine vs. Thiazolo[3,2-a]pyrimidine: The target compound’s thienopyridine core differs from thiazolopyrimidine analogs in electronic properties.
- Fused vs. Non-Fused Systems: Compounds like tetrahydropyrimidines lack fused aromatic systems, reducing planarity and altering solubility profiles compared to the target compound.
Substituent Effects
- Benzothiazole vs. Benzylidene Groups : The benzothiazole moiety in the target compound may confer redox activity or metal-binding capacity, whereas benzylidene groups in analogs introduce conjugation pathways for optical applications.
- Ethyl Carboxylate vs. Amine : The ethyl carboxylate group improves aqueous solubility compared to amine-substituted analogs , which are more prone to protonation-dependent solubility changes.
Spectroscopic and Crystallographic Characterization
Biological Activity
Ethyl 3-(1,3-benzothiazol-2-yl)-2-(2,4-dimethoxybenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step processes that integrate various chemical reactions. The key steps include:
- Formation of Benzothiazole Derivative : The initial step often involves the reaction of 2-aminobenzenethiol with ethyl acetoacetate or similar reagents to produce a benzothiazole framework.
- Thieno[2,3-c]pyridine Construction : Subsequent reactions involve cyclization processes that lead to the formation of the thieno[2,3-c]pyridine ring.
- Carboxylation and Amide Formation : The final steps usually include carboxylation and the formation of amide bonds with 2,4-dimethoxybenzoyl chloride.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have demonstrated that derivatives of benzothiazole possess notable antibacterial properties against various Gram-positive and Gram-negative bacteria. In vitro tests showed inhibition zones indicating effective antimicrobial action .
- Antifungal Activity : Similar compounds have also shown efficacy against fungal strains such as Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell walls .
Anticancer Activity
Emerging studies suggest that this compound may have anticancer potential:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., MCF-7 for breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .
- Mechanistic Insights : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Cholinesterase Inhibition : Some studies indicate that benzothiazole derivatives can inhibit acetylcholinesterase activity, which is relevant for neurodegenerative diseases like Alzheimer's .
Study 1: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of several benzothiazole derivatives including the target compound. Results indicated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 2: Anticancer Properties
Another study focused on the anticancer effects in vitro on MCF-7 cells. The compound showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
Q & A
Q. Analytical validation :
- NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) validates molecular weight (±2 ppm accuracy) .
- HPLC (≥95% purity threshold) ensures absence of byproducts .
Basic: How is the purity and structural integrity confirmed post-synthesis?
Answer:
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
- Spectroscopic techniques :
Advanced: How can computational modeling guide biological target identification?
Answer:
- Molecular docking : Screen against kinase or protease targets using software like AutoDock Vina. The benzothiazole and dimethoxybenzamido groups show affinity for ATP-binding pockets in kinases .
- QSAR studies : Correlate substituent electronic effects (e.g., methoxy vs. chloro) with bioactivity data from analogs. For example:
| Substituent Position | Group Introduced | Electronic Effect | Bioactivity Trend |
|---|---|---|---|
| Benzylidene (2-position) | 3,4-Dimethoxy | Electron-donating | Enhanced solubility and receptor binding |
| Phenyl (5-position) | Chloro | Electron-withdrawing | Improved metabolic stability |
Advanced: What strategies optimize reaction conditions for higher yield and scalability?
Answer:
- Catalyst optimization : Palladium(II) acetate (5 mol%) in DMF increases cyclization efficiency (yield: 65→82%) .
- Solvent selection : Toluene minimizes side reactions vs. THF in amide coupling .
- Temperature control : Maintaining 60–65°C during Vilsmeier-Haack formylation prevents decomposition .
Advanced: How do electronic effects of substituents influence bioactivity?
Answer:
Q. Contradiction analysis :
- Some studies report reduced potency with bulky substituents (e.g., isopropoxy), likely due to steric hindrance . Always cross-validate with molecular dynamics simulations.
Basic: What are the key challenges in synthesis, and how are they addressed?
Answer:
- Intermediate instability : Reactive thieno-pyridine intermediates require low-temperature (−20°C) storage .
- Purification challenges : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to separate regioisomers .
Advanced: How to design in vivo pharmacokinetic (PK) and toxicity studies?
Answer:
- Animal models : Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Plasma samples analyzed via LC-MS/MS at 0, 1, 4, 8, 24 h post-dose .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days. Compare with structurally similar compounds showing hepatotoxicity at ≥50 mg/kg .
Advanced: How to reconcile contradictory data from analogous compounds?
Answer:
- Case study : Discrepancies in IC50 values for analogs may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using reference inhibitors (e.g., staurosporine) .
- Structural alignment : Overlay crystallographic data of analogs to identify critical binding interactions missed in docking studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
